Home > Products > Screening Compounds P42235 > 6-(tert-butyl)phthalazin-1(2H)-one
6-(tert-butyl)phthalazin-1(2H)-one -

6-(tert-butyl)phthalazin-1(2H)-one

Catalog Number: EVT-8867503
CAS Number:
Molecular Formula: C12H14N2O
Molecular Weight: 202.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-(tert-butyl)phthalazin-1(2H)-one is a nitrogen-containing heterocyclic compound belonging to the phthalazine family. Phthalazines are recognized for their diverse pharmacological properties and structural versatility, making them significant in medicinal chemistry. This specific derivative features a tert-butyl group at the 6-position of the phthalazinone ring, which influences its physical and chemical properties, as well as its biological activity.

Source and Classification

Phthalazinones, including 6-(tert-butyl)phthalazin-1(2H)-one, are classified as aromatic heterocycles. They are synthesized from phthalic anhydride or phthalic acid derivatives through various chemical reactions, including cyclization and hydrazinolysis. The presence of nitrogen in the ring structure contributes to their unique reactivity and potential applications in pharmaceuticals.

Synthesis Analysis

The synthesis of 6-(tert-butyl)phthalazin-1(2H)-one can be achieved through several methodologies:

  1. Hydrazinolysis: A common method involves the reaction of phthalic anhydride with hydrazine hydrate under reflux conditions, which leads to the formation of phthalazinones. For instance, the reaction conditions typically include ethanol as a solvent and can yield products in satisfactory amounts (around 70-90%) depending on the specific conditions used .
  2. One-pot Reactions: Recent advancements have introduced one-pot multi-component reactions that simplify synthesis by combining multiple reagents in a single step, thus enhancing yield and reducing reaction time .
  3. Catalytic Methods: The use of Lewis acids as catalysts has been reported to facilitate the synthesis of functionalized phthalazinones, allowing for greater diversity in product formation .
Molecular Structure Analysis

The molecular structure of 6-(tert-butyl)phthalazin-1(2H)-one consists of a phthalazine core with a tert-butyl group attached to one of the nitrogen atoms. The structural formula can be represented as follows:

C12H14N2O\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}

Structural Data

  • Molecular Weight: Approximately 218.26 g/mol
  • Melting Point: Specific melting points may vary based on purity but generally fall within a range typical for similar compounds.
Chemical Reactions Analysis

6-(tert-butyl)phthalazin-1(2H)-one can participate in various chemical reactions:

  1. N-Alkylation: The nitrogen atom in the phthalazinone structure acts as a nucleophile, allowing it to undergo N-alkylation reactions with various electrophiles . This reactivity is attributed to the electron-rich nature of the nitrogen.
  2. Condensation Reactions: The compound can also engage in condensation reactions with active methylene compounds, leading to the formation of more complex derivatives .
  3. Hydrazinolysis: This compound can be converted back into hydrazine derivatives through hydrazinolysis, which is useful for further modifications and
Phthalazinone Scaffold in Modern Drug Discovery

Role of Phthalazin-1(2H)-one as a Privileged Pharmacophore in Anticancer Agent Design

The phthalazin-1(2H)-one scaffold, characterized by a benzo-fused 1,2-diazinone structure, has established itself as a versatile and privileged pharmacophore in anticancer drug discovery. This heterocyclic system exhibits a tautomeric equilibrium between lactam (predominant) and lactim forms, with its near-planar conformation facilitating optimal interactions with diverse biological targets [3] [5]. The scaffold’s significance stems from its proven capacity to inhibit key oncological targets, including poly(ADP-ribose) polymerase (PARP), vascular endothelial growth factor receptors (VEGFR), epidermal growth factor receptors (EGFR), and aurora kinases [1] [3]. Clinically validated drugs like the PARP inhibitor Olaparib (containing a 3,4-dihydrophthalazin-1(2H)-one subunit) underscore the translational potential of this core structure in oncology [2] [3].

The strategic incorporation of substituents at the N2 and C4 positions of the phthalazinone ring profoundly modulates anticancer potency and selectivity. Notably, derivatives bearing hydrophobic substituents like the tert-butyl group at the C6 position (e.g., 6-(tert-butyl)phthalazin-1(2H)-one) leverage enhanced steric and electronic properties. The bulky tert-butyl group contributes significant lipophilicity, potentially improving membrane permeability and influencing binding pocket occupancy within target enzymes [1] [4]. This modification exemplifies structure-activity relationship (SAR) optimization aimed at enhancing target affinity and cellular potency, as demonstrated by derivatives exhibiting sub-micromolar IC₅₀ values against various cancer cell lines (Table 1).

Table 1: Antiproliferative Activity of Representative Phthalazinone Derivatives [1]

CompoundSubstituentA2780 (Ovarian) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)NCI-H460 (Lung) IC₅₀ (µM)
6eSpecific Dithiocarbamate5.53 ± 0.0920 ± 1>100
6gSpecific Dithiocarbamate5.20 ± 0.137.64 ± 0.5>100
8eSpecific Dithiocarbamate7.51 ± 0.13>100>100
9gSpecific DithiocarbamateNot ReportedNot Reported~24
CisplatinControl~1-5 (Varies by cell line)~1-5 (Varies by cell line)~1-5 (Varies by cell line)

The 6-(tert-butyl) moiety specifically influences the electron density distribution within the phthalazinone core and creates defined steric constraints. This modification can enhance π-stacking interactions within kinase ATP-binding sites or improve hydrophobic contacts within enzyme clefts, contributing to selective target inhibition [4] [6]. Furthermore, crystallographic studies confirm that the phthalazinone core maintains near coplanarity of the benzene and pyridazine rings, ensuring optimal orientation for binding key amino acid residues (e.g., Met769 in EGFR, Cys919 in VEGFR-2) through hydrogen bonding and van der Waals interactions [3] [5].

Molecular Hybridization Strategies for Phthalazinone-Based Bioactive Derivatives

Molecular hybridization, the rational fusion of distinct pharmacophores into a single entity, represents a cornerstone strategy for enhancing the bioactivity profile of phthalazinone derivatives. This approach leverages synergistic effects to overcome limitations of parent compounds, such as limited efficacy, drug resistance, or poor selectivity [1] [3]. The integration of the phthalazin-1(2H)-one core with other bioactive moieties has yielded potent hybrid molecules with improved anticancer potential.

A prominent example involves the fusion of phthalazinone with dithiocarbamate functionalities. Hybrids such as 6e, 6g, and 8e (Table 1) demonstrate potent antiproliferative activity (IC₅₀ < 10 µM) against specific cancer cell lines. Crucially, the biological activity and selectivity profile are highly dependent on the site of hybridization: derivatives with dithiocarbamate at the N₂ position (compounds 6–8) generally exhibit superior activity against A2780 (ovarian) and MCF-7 (breast) cells, while C₄-linked dithiocarbamates (compounds 9) often show selectivity towards NCI-H460 (lung) carcinoma cells [1]. This positional dependence underscores the critical importance of linker chemistry and attachment points in determining target engagement and cellular outcomes.

Table 2: Hybridization Approaches for Phthalazin-1(2H)-one Derivatives

Hybrid PharmacophoreAttachment Point on PhthalazinoneKey Biological ActivitiesRepresentative Examples
DithiocarbamateN₂ positionAntiproliferative (A2780, MCF-7)Compounds 6a-g, 7a-g, 8a-g [1]
DithiocarbamateC₄ positionAntiproliferative (NCI-H460 selective)Compounds 9a-g [1]
4,5-Dihydro-1H-imidazoleN₂ position (via imine linkage)RAGE inhibition, AntioxidantCompound 5 (2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine) [7]
SulfonamideN-iminophthalazinoneRAGE inhibitionCompounds 6a-o (Sulfonyl derivatives) [7]

Beyond dithiocarbamates, hybridization extends to other pharmacologically active units. Recent research synthesized the hybrid compound 5, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, designed to merge the biological profiles of the phthalazinone and imidazoline scaffolds [7]. While initial antiproliferative screening against a broad cancer cell line panel was negative, further derivatization yielded sulfonamide hybrids (6a-o) and ring-opened benzonitriles (7a-m). Some of these derivatives, particularly benzonitriles like 7d (R = 3-methoxyphenyl) and 7k (R = 4-nitrophenyl), exhibited moderate inhibitory activity against the Receptor for Advanced Glycation End-products (RAGE), a target implicated in cancer progression and inflammation [7]. This highlights hybridization's potential for accessing novel mechanisms of action beyond direct cytotoxicity. The synthesis of these hybrids often employs efficient one-pot methodologies or sequential functionalization of key intermediates like aminoalkyl phthalazinones, demonstrating the synthetic tractability of the phthalazinone core for hybridization [1] [7].

Comparative Analysis of Phthalazinone vs. Quinazoline Scaffolds in Kinase Inhibition

Phthalazin-1(2H)-one and quinazoline represent structurally related bicyclic nitrogen heterocycles frequently employed in kinase inhibitor design. A comparative analysis reveals distinct advantages and differential binding characteristics for each scaffold, influencing their application in targeting specific oncokinases.

Quinazoline has historically been a privileged scaffold in kinase inhibitor therapeutics, exemplified by drugs like Gefitinib and Erlotinib (EGFR inhibitors). Its key strength lies in its strong, planar aromatic system that facilitates efficient π-stacking within the hydrophobic adenine pocket of kinase ATP-binding sites. The two nitrogen atoms (positions 1 and 3) act as critical hydrogen bond acceptors, typically interacting with the kinase hinge region backbone (e.g., Met793 in EGFR) [3] [6].

Phthalazinone, conversely, offers distinct structural and physicochemical advantages:

  • Reduced Planarity & Tautomerism: The non-aromatic lactam ring in phthalazinone introduces slight non-planarity compared to the fully aromatic quinazoline. This can confer improved selectivity by reducing off-target binding to kinases requiring strict planarity for interaction. The tautomeric equilibrium (lactam-lactim) provides an additional hydrogen bonding modality (donor/acceptor) absent in quinazoline [3] [5].
  • Enhanced H-bonding Capacity: The carbonyl group and the adjacent sp²-hybridized nitrogen (N2) in the lactam form create a potent hydrogen-bond acceptor/donor pair. This often allows for bidentate interactions with key residues in the kinase active site, potentially leading to higher binding affinity. For instance, molecular docking studies of phthalazinone-based VEGFR-2 inhibitors show the lactam carbonyl forming H-bonds with Cys919, while N2 interacts with Glu883/Asp1044 [6].
  • Steric Complementarity: Substituents like the 6-(tert-butyl) group project into specific hydrophobic pockets adjacent to the ATP binding cleft. The steric bulk of the tert-butyl group can exploit sub-pockets less accessible to typical quinazoline substituents, enhancing potency and selectivity against certain kinase isoforms (e.g., VEGFR-2 over EGFR) [4] [6].

Table 3: Structural and Binding Properties Comparison: Phthalazinone vs. Quinazoline

PropertyPhthalazin-1(2H)-one ScaffoldQuinazoline Scaffold
Core AromaticityBenzenoid + Non-aromatic lactamFully aromatic bicyclic system
TautomerismLactam (major) ⇌ LactimNot applicable
Key H-bond FeaturesLactam C=O (acceptor), N-H (donor in lactim), N2 (acceptor)N1 (acceptor), N3 (acceptor)
Typical Kinase InteractionsBidentate H-bonding (e.g., PARP, VEGFR-2, Aurora Kinase); Exploits deeper hydrophobic pocketsH-bonding to hinge region (e.g., EGFR); Efficient π-stacking
Impact of 6-(tert-Butyl)Fills hydrophobic region II (VEGFR-2); Enhances selectivityLess common; May cause steric clash in some targets
Representative DrugsOlaparib (PARP), Talazoparib (PARP)Gefitinib (EGFR), Erlotinib (EGFR), Afatinib (EGFR)

Isosteric replacement of quinazoline with phthalazinone has proven successful in several inhibitor classes. Vatalanib, a phthalazine-based VEGFR-2 inhibitor, demonstrates the scaffold's efficacy in antiangiogenic therapy [6]. Similarly, phthalazinone derivatives have been designed as dual VEGFR-2/EGFR inhibitors. Compound 24 from Mohamed et al. (bearing a phthalazinone core) achieved potent inhibition of both VEGFR-2 and EGFR (IC₅₀ = 0.43 µM for each), with broad cytotoxicity against 14 cancer cell lines (IC₅₀ range: 0.02–7.7 µM) [6]. Docking studies revealed critical interactions: the phthalazinone N2/N3 atoms formed hydrogen bonds with Met769 in EGFR and Cys919 in VEGFR-2, respectively – interactions distinct from the canonical hinge binding mode of quinazolines [6]. This highlights the phthalazinone's ability to engage unique binding motifs, potentially overcoming resistance associated with quinazoline-based inhibitors.

Properties

Product Name

6-(tert-butyl)phthalazin-1(2H)-one

IUPAC Name

6-tert-butyl-2H-phthalazin-1-one

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C12H14N2O/c1-12(2,3)9-4-5-10-8(6-9)7-13-14-11(10)15/h4-7H,1-3H3,(H,14,15)

InChI Key

ZPZRICGIJPWFOH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=O)NN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.